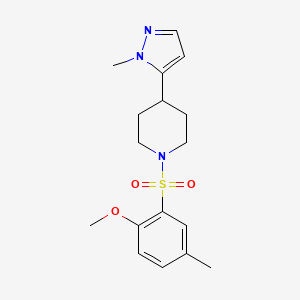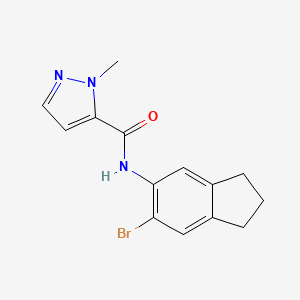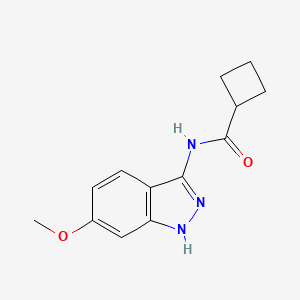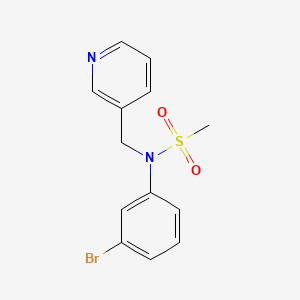
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a piperidine derivative that has been synthesized using multiple methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine acts as a selective dopamine transporter inhibitor, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft. This mechanism of action has been extensively studied in vitro and in vivo, and it has been shown to have implications for the treatment of Parkinson's disease and drug addiction. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, primarily due to its ability to inhibit the dopamine transporter. Increased dopamine levels in the synaptic cleft can lead to increased motor activity, euphoria, and addiction. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
実験室実験の利点と制限
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments, including its high purity and well-established synthesis methods. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, this compound also has limitations, including its potential for addiction and its toxicity in high doses.
将来の方向性
For research on 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine include further studies on its potential applications in neuroscience and cancer research, as well as its use as a starting material for the synthesis of other piperidine derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the potential for addiction and toxicity of this compound should be further explored to ensure its safe use in laboratory settings.
合成法
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine can be synthesized using multiple methods, including the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-piperidone with 2-methyl-3-pyrazolone in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-piperidone with 2-methyl-3-pyrazol-5-amine in the presence of a reducing agent, such as sodium borohydride. Both methods have been reported to yield high purity this compound.
科学的研究の応用
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective dopamine transporter inhibitor, which could have implications for the treatment of Parkinson's disease and drug addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer drug development. Additionally, this compound has been used as a starting material for the synthesis of other piperidine derivatives with potential biological activities.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-4-5-16(23-3)17(12-13)24(21,22)20-10-7-14(8-11-20)15-6-9-18-19(15)2/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBVXDFWHIOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)


![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
